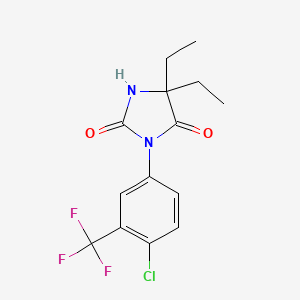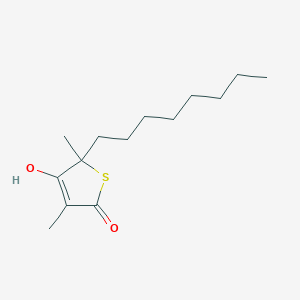
2-Undecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Undecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond at the second position of an eleven-carbon chain. Its molecular formula is C11H22. Alkenes like undec-2-ene are known for their reactivity due to the presence of the double bond, making them valuable intermediates in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Undecene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of undecanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Elimination Reactions: Another method involves the elimination of hydrogen halides from halogenated undecanes. For example, treating 2-bromoundecane with a strong base like potassium tert-butoxide can result in the formation of undec-2-ene.
Industrial Production Methods
In industrial settings, undec-2-ene can be produced through catalytic cracking of longer-chain hydrocarbons. This process involves breaking down larger molecules into smaller ones, including alkenes, using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain undec-2-ene.
化学反应分析
Types of Reactions
2-Undecene undergoes various types of chemical reactions, including:
Oxidation: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds. For example, treating undec-2-ene with a peracid like m-chloroperbenzoic acid can yield the corresponding epoxide.
Reduction: Hydrogenation of undec-2-ene in the presence of a metal catalyst such as palladium or platinum can convert it to undecane.
Addition Reactions: The double bond in undec-2-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For instance, reacting undec-2-ene with bromine results in the formation of 2,3-dibromoundecane.
Common Reagents and Conditions
Oxidation: Peracids, potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), and other electrophiles.
Major Products Formed
Epoxides: From oxidation reactions.
Alkanes: From hydrogenation reactions.
Dihalides: From addition reactions with halogens.
科学研究应用
2-Undecene has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of undec-2-ene in chemical reactions typically involves the reactivity of the carbon-carbon double bond. This double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The specific mechanism depends on the type of reaction and the reagents involved. For example, in hydrogenation reactions, the double bond is reduced to a single bond through the addition of hydrogen atoms, facilitated by a metal catalyst.
相似化合物的比较
2-Undecene can be compared with other alkenes of similar structure, such as:
Dec-2-ene: A ten-carbon alkene with a double bond at the second position. It shares similar reactivity but has a shorter carbon chain.
Dodec-2-ene: A twelve-carbon alkene with a double bond at the second position. It has similar chemical properties but a longer carbon chain.
Undec-1-ene: An eleven-carbon alkene with a double bond at the first position. It differs in the position of the double bond, which can affect its reactivity and the types of reactions it undergoes.
This compound is unique due to its specific carbon chain length and the position of the double bond, which influence its physical properties and reactivity in chemical reactions.
属性
分子式 |
C11H22 |
|---|---|
分子量 |
154.29 g/mol |
IUPAC 名称 |
undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3 |
InChI 键 |
JOHIXGUTSXXADV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B8481185.png)


![3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile](/img/structure/B8481205.png)




![cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B8481256.png)





